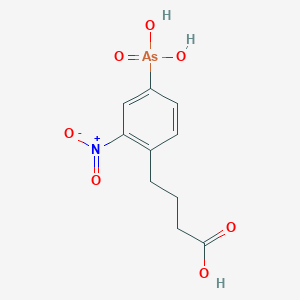

4-(4-Arsono-2-nitrophenyl)butanoic acid

Description

Properties

CAS No. |

5455-77-6 |

|---|---|

Molecular Formula |

C10H12AsNO7 |

Molecular Weight |

333.13 g/mol |

IUPAC Name |

4-(4-arsono-2-nitrophenyl)butanoic acid |

InChI |

InChI=1S/C10H12AsNO7/c13-10(14)3-1-2-7-4-5-8(11(15,16)17)6-9(7)12(18)19/h4-6H,1-3H2,(H,13,14)(H2,15,16,17) |

InChI Key |

IOCQDDQPTMOFFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])CCCC(=O)O |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 4 4 Arsono 2 Nitrophenyl Butanoic Acid and Precursors

Reaction Mechanisms of Electrophilic Aromatic Nitration

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry and the primary method for introducing a nitro group onto a benzene (B151609) ring. rushim.ruresearchgate.net The nitration of an aromatic precursor to 4-(4-arsono-2-nitrophenyl)butanoic acid, such as 4-phenylbutanoic acid, proceeds through a well-established multi-step mechanism. masterorganicchemistry.com

The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemistrysteps.combyjus.com The sulfuric acid, being the stronger acid, protonates the nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.comlibretexts.orgyoutube.com

Mechanism of Nitronium Ion Formation:

Protonation of Nitric Acid: H₂SO₄ + HNO₃ ⇌ H₂NO₃⁺ + HSO₄⁻

Formation of Nitronium Ion: H₂NO₃⁺ → NO₂⁺ + H₂O

Once formed, the nitronium ion is attacked by the π-electron system of the aromatic ring. vedantu.com This step is the rate-determining step of the reaction as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org Finally, a weak base in the reaction mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group. masterorganicchemistry.com This deprotonation step restores the aromaticity of the ring, yielding the nitroaromatic product. byjus.com

The regioselectivity of the nitration is dictated by the substituents already present on the aromatic ring. For a precursor like 4-phenylbutanoic acid, the alkyl side chain is an activating group and an ortho, para-director. Therefore, nitration would be expected to occur at the positions ortho and para to the butanoic acid group.

| Step | Description | Key Species |

|---|---|---|

| 1 | Generation of the Electrophile | Nitronium ion (NO₂⁺) |

| 2 | Nucleophilic Attack by Aromatic Ring (Rate-Determining) | Arenium ion (Sigma Complex) |

| 3 | Deprotonation | Restoration of Aromaticity |

Mechanistic Aspects of Arsono Group Introduction Reactions

The introduction of an arsono group onto an aromatic ring is most commonly achieved through the Bart reaction. organicreactions.org This reaction provides a versatile route to aryl arsonic acids from aromatic amines via diazonium salt intermediates. The precursor for this step in the synthesis of this compound would be an amino-substituted derivative, such as 4-(4-amino-2-nitrophenyl)butanoic acid.

The mechanism of the Bart reaction begins with the diazotization of the primary aromatic amine. The amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to produce a diazonium salt.

Mechanism of Arsonation (Bart Reaction):

Diazotization: The aromatic amine reacts with nitrous acid to form a diazonium cation (Ar-N₂⁺).

Reaction with Arsenite: The diazonium salt is then reacted with a solution of sodium arsenite (NaAsO₂). This step often requires a catalyst, such as a copper(I) or copper(II) salt, to facilitate the reaction.

Formation of Arsonic Acid: The reaction proceeds with the loss of nitrogen gas (N₂) and the formation of a carbon-arsenic bond, yielding the aryl arsonic acid upon acidification.

While the precise mechanism can vary depending on the reaction conditions, it is generally believed to involve radical intermediates, particularly when copper catalysts are employed. The diazonium salt can be reduced by the copper(I) catalyst to form an aryl radical, which then reacts with the arsenite.

Nucleophilic and Electrophilic Reactions of Nitro-Substituted Aromatics

The presence of the nitro group profoundly influences the reactivity of the aromatic ring in this compound. The nitro group is a powerful electron-withdrawing group due to both resonance and inductive effects.

Electrophilic Reactions: The strong deactivating nature of the nitro group makes the aromatic ring significantly less susceptible to further electrophilic aromatic substitution. ck12.org Any subsequent electrophilic attack would be directed to the meta position relative to the nitro group.

Nucleophilic Reactions: Conversely, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). wikipedia.org This is particularly true for positions ortho and para to the nitro group. The SₙAr mechanism involves a two-step addition-elimination process:

Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom (ortho or para to the nitro group), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the nitro group, which provides significant stabilization.

Elimination: A leaving group on the attacked carbon departs, and the aromaticity of the ring is restored.

While the parent compound this compound does not have a typical leaving group for an SₙAr reaction, this inherent reactivity is a key characteristic of its chemical nature. nih.gov

Mechanistic Insights into Complex Functional Group Transformations

One of the most significant functional group transformations for nitroaromatic compounds is the reduction of the nitro group to a primary amine. This conversion dramatically alters the electronic properties of the molecule, turning a strongly deactivating group into a strongly activating one. utdallas.edu This transformation is crucial for synthesizing precursors for reactions like the Bart reaction.

The reduction can be achieved using various reagents, with the mechanism depending on the specific method employed.

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction occurs on the surface of the catalyst, where H₂ is adsorbed and dissociatively chemisorbed. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, to the corresponding amine.

Metal-Acid Reduction: A common laboratory method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like HCl. The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protons being supplied by the acid. This stepwise reduction also proceeds through nitroso and hydroxylamine intermediates before the final amine is formed.

Computational Probing of Reaction Mechanisms and Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into the mechanisms of reactions involving aromatic compounds. nih.gov These studies can elucidate reaction pathways, determine the structures of intermediates and transition states, and calculate activation energies. eurjchem.com

Electrophilic Aromatic Nitration: DFT calculations have been used to investigate the mechanism of benzene nitration. eurjchem.com Studies have confirmed that the generation of the nitronium ion (NO₂⁺) is a crucial step and that the rate-determining step is the attack of the aromatic ring on the electrophile to form the σ-complex. eurjchem.com Computational models can accurately predict the regioselectivity of nitration on substituted benzenes by calculating the relative energies of the transition states leading to the ortho, meta, and para products. researchgate.net For example, DFT calculations can quantify the dual role of substituents like the methyl group in toluene (B28343) nitration, showing how inductive and hyperconjugative effects stabilize the intermediates and lower the activation barriers for ortho and para attack. researchgate.net

| Substrate | Position of Attack | Activation Barrier (B3LYP/6-311G**) |

|---|---|---|

| Benzene | - | 12.5 |

| Toluene | ortho | 10.4 |

| Toluene | meta | 13.6 |

| Toluene | para | 9.7 |

Data adapted from computational studies on toluene nitration. researchgate.net

Arsonic Acids: Computational methods are also employed to study the properties of the final products. DFT calculations have been used to predict the pKₐ values of various substituted phenylarsonic acids with good agreement with experimental data. acs.orgresearchgate.net These studies help in understanding how substituents like the nitro group affect the acidity of the arsonic acid functional group. The strong electron-withdrawing nature of the nitro group is predicted to increase the acidity (lower the pKₐ) of the arsonic acid. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework. For 4-(4-arsono-2-nitrophenyl)butanoic acid, ¹H and ¹³C NMR spectra provide definitive evidence for the arrangement of both the aliphatic butanoic acid chain and the substituted aromatic ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aliphatic chain and the aromatic ring protons, each influenced by their local chemical environment.

Aliphatic Protons: The butanoic acid side chain contains three methylene (B1212753) groups (—CH₂—) and one acidic proton from the carboxyl group. The protons on the carbon adjacent to the aromatic ring (benzylic, Cα') are expected to be deshielded, appearing downfield due to the ring's magnetic anisotropy. Similarly, the protons on the carbon adjacent to the carboxyl group (Cα) are deshielded by the electronegative oxygen atoms. The signal for the carboxylic acid proton (—COOH) is typically a broad singlet at a very downfield chemical shift (δ 10-13 ppm).

Based on data from structurally similar compounds like 4-(4-nitrophenyl)butyric acid chemicalbook.com, the following approximate chemical shifts and splitting patterns are anticipated for the aliphatic protons:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Hα' (Benzylic) | ~2.8 - 3.0 | Triplet (t) |

| Hβ' | ~2.0 - 2.2 | Quintet (quin) |

| Hα | ~2.4 - 2.6 | Triplet (t) |

| COOH | ~10 - 13 | Broad Singlet (br s) |

This is an interactive data table. Column headers can be clicked to sort the data.

Aromatic Protons: The aromatic ring is 1,2,4-trisubstituted, resulting in three distinct aromatic proton signals. The strong electron-withdrawing nature of the nitro group at the C2 position and the arsono group at the C4 position significantly deshields these protons, shifting their resonances to the downfield region of the spectrum (typically δ 7.0–9.0 ppm). openstax.orglibretexts.org The expected splitting pattern arises from spin-spin coupling between adjacent protons (ortho-coupling, ³J ≈ 7–9 Hz) and protons separated by four bonds (meta-coupling, ⁴J ≈ 2–3 Hz).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| H-3 | ~8.4 - 8.6 | Doublet (d) | ⁴J ≈ 2 Hz |

| H-5 | ~7.9 - 8.1 | Doublet of Doublets (dd) | ³J ≈ 8-9 Hz, ⁴J ≈ 2 Hz |

| H-6 | ~7.6 - 7.8 | Doublet (d) | ³J ≈ 8-9 Hz |

This is an interactive data table. Column headers can be clicked to sort the data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy of Aromatic and Carboxylic Carbons

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to the lack of symmetry, all ten carbon atoms in this compound are expected to be chemically non-equivalent and thus produce ten distinct signals.

Aromatic and Carboxylic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bearing the electron-withdrawing nitro and arsono groups (ipso-carbons) show characteristic shifts. The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the far downfield end of the spectrum, typically in the 170–180 ppm range. oregonstate.edulibretexts.org Aliphatic carbons resonate in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons | |

| C-1 (C-CH₂) | ~145 - 150 |

| C-2 (C-NO₂) | ~148 - 152 |

| C-3 | ~128 - 132 |

| C-4 (C-AsO₃H₂) | ~135 - 140 |

| C-5 | ~122 - 126 |

| C-6 | ~130 - 134 |

| Aliphatic & Carboxyl Carbons | |

| C=O (Carboxyl) | ~175 - 180 |

| Cα' (Benzylic) | ~34 - 36 |

| Cβ' | ~25 - 28 |

| Cα | ~32 - 34 |

This is an interactive data table. Column headers can be clicked to sort the data.

Advanced NMR Techniques for Stereochemical and Connectivity Assessment

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and confirming the molecular structure. semanticscholar.orgresearchgate.netyoutube.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. This would be instrumental in tracing the connectivity of the aliphatic chain (Hα' to Hβ' to Hα) and confirming the ortho and meta relationships between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals for all protonated carbons.

Challenges with Organoarsenic Compounds: Direct observation of the arsenic nucleus (⁷⁵As) via NMR is generally impractical for complex molecules due to its quadrupolar nature, which leads to extremely broad signals. mdpi.com Therefore, structural information regarding the arsono group is typically inferred from its electronic effects on the neighboring ¹H and ¹³C nuclei.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. libretexts.org

Characteristic Vibrational Modes of Nitro and Arsono Groups

The presence of the nitro and arsono functional groups gives rise to strong and characteristic absorption bands in the IR spectrum.

Nitro Group (—NO₂): Aromatic nitro compounds display two prominent, strong absorption bands. wikieducator.org The asymmetric stretching vibration (νas) occurs at a higher frequency than the symmetric stretching vibration (νs).

Arsono Group (—AsO(OH)₂): The arsono group is characterized by vibrations involving the arsenic-oxygen bonds. The As=O stretching vibration typically appears as a strong band in the 950-800 cm⁻¹ region. acs.org Additionally, vibrations corresponding to the As—O(H) single bonds are expected at lower frequencies. The O—H bonds of the arsono group contribute to a very broad absorption in the high-frequency region, which overlaps with the O—H stretch of the carboxylic acid.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitro (Ar-NO₂) | Asymmetric Stretch (νas) | 1530 - 1560 | Strong |

| Symmetric Stretch (νs) | 1340 - 1370 | Strong | |

| Arsono (-AsO₃H₂) | As=O Stretch | 830 - 920 | Strong |

| As-O Stretch | 750 - 850 | Medium-Strong | |

| O-H Stretch | 2500 - 3300 | Broad, Strong |

This is an interactive data table. Column headers can be clicked to sort the data.

Aromatic Ring Vibrations and Substitution Patterns

The IR spectrum also provides clear evidence for the substituted aromatic ring and the butanoic acid chain.

Carboxylic Acid: The most notable features are the very broad O—H stretching band from 3300 to 2500 cm⁻¹, which often obscures the aromatic C-H stretches, and a very strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. libretexts.org

Aromatic Ring: The presence of the benzene (B151609) ring is confirmed by several characteristic absorptions. Aromatic C—H stretching vibrations appear as weak to medium bands just above 3000 cm⁻¹. spectroscopyonline.com C=C ring stretching vibrations typically produce two or more sharp bands of variable intensity in the 1620–1450 cm⁻¹ region.

Substitution Pattern: The out-of-plane (OOP) C—H bending vibrations are strong and highly diagnostic of the ring's substitution pattern. For 1,2,4-trisubstituted benzene rings, characteristic bands are expected in the 800–900 cm⁻¹ region. openstax.orglibretexts.orgpressbooks.pub

A summary of these additional expected vibrational modes is provided below:

| Functional Group / Moiety | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Broad, Strong |

| C=O Stretch | 1700 - 1725 | Strong | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak-Medium |

| C=C Ring Stretch | 1450 - 1620 | Medium-Weak, Sharp | |

| C-H Out-of-Plane Bend | 800 - 900 | Strong | |

| Aliphatic Chain (-CH₂-) | C-H Stretch | 2850 - 2960 | Medium |

This is an interactive data table. Column headers can be clicked to sort the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within this compound. The molecule possesses distinct chromophores, primarily the nitrophenyl group, which absorb light in the UV-Vis region. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones.

The key electronic transitions expected for this compound are π → π* and n → π* transitions. The aromatic ring and the nitro group contain π electrons and non-bonding (n) electrons. The benzene ring itself exhibits strong absorption bands typically below 280 nm. The presence of substituents on the benzene ring, such as the nitro group (-NO₂), the arsono group (-AsO(OH)₂), and the butanoic acid chain, influences the position and intensity of these absorption maxima (λ_max).

The nitro group, in particular, acts as a strong chromophore and an auxochrome, typically causing a bathochromic (red) shift of the absorption bands to longer wavelengths. For instance, related compounds like 4-nitrophenol (B140041) show a characteristic absorption peak that is sensitive to pH. researchgate.net In an acidic or neutral medium, the peak is around 320 nm, while in an alkaline medium, the formation of the nitrophenolate ion shifts the peak to around 400 nm. researchgate.netresearchgate.net A similar pH-dependent spectral shift could be anticipated for this compound due to the acidic protons of the arsono and carboxylic acid groups.

A hypothetical UV-Vis spectrum of this compound would likely display intense absorption bands characteristic of the substituted nitrophenyl ring. The precise λ_max values would provide insight into the electronic structure and conjugation within the molecule.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Chromophore/Functional Group | Expected Transition Type | Approximate λ_max Range (nm) | Notes |

|---|---|---|---|

| Phenyl Ring | π → π* | 200-280 | Multiple bands may be observed. |

| Nitro Group (-NO₂) | n → π* | > 280 | Often a lower intensity band. |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The molecular weight of this compound is 321.12 g/mol . In a mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to this mass.

The fragmentation pattern provides a "fingerprint" of the molecule's structure. Cleavage of the weakest bonds in the ionised molecule generates characteristic fragment ions. For this compound, fragmentation is expected to occur at several key locations:

Butanoic Acid Side Chain: Carboxylic acids often exhibit characteristic fragmentation patterns, including the loss of a hydroxyl group (-OH, mass loss of 17) or the entire carboxyl group (-COOH, mass loss of 45). libretexts.org Alpha-cleavage next to the carbonyl group is also common.

Alkyl Chain Cleavage: Fragmentation can occur along the four-carbon chain, leading to a series of peaks separated by 14 mass units (CH₂).

Benzylic Cleavage: The bond between the phenyl ring and the butanoic acid chain is susceptible to cleavage.

Nitro Group Fragmentation: The nitro group can be lost as NO₂ (mass loss of 46) or NO (mass loss of 30).

Arsono Group Fragmentation: The arsono group can lose water molecules or hydroxyl groups, leading to characteristic fragmentation patterns for organoarsenic compounds.

The relative abundance of these fragment ions helps in piecing together the molecular structure. High-resolution mass spectrometry can provide exact mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments with high confidence.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion Description | Proposed Structure / Neutral Loss | Expected m/z |

|---|---|---|

| Molecular Ion | [C₁₀H₁₂AsNO₆]⁺ | 321 |

| Loss of Hydroxyl Radical | [M - OH]⁺ | 304 |

| Loss of Carboxyl Radical | [M - COOH]⁺ | 276 |

| Loss of Nitro Group | [M - NO₂]⁺ | 275 |

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, purification, and purity assessment of non-volatile compounds like this compound. nih.gov Due to the compound's polarity, arising from the carboxylic acid and arsono groups, reversed-phase HPLC (RP-HPLC) is the most suitable mode of separation.

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid (e.g., formic acid or phosphoric acid) added to suppress the ionization of the carboxylic and arsonoic acid groups. sielc.comsielc.com This suppression ensures better peak shape and retention.

Detection is commonly achieved using a UV-Vis detector set to a wavelength where the nitrophenyl chromophore absorbs strongly. A photodiode array (PDA) detector can be used to acquire the full UV-Vis spectrum of the eluting peak, aiding in peak identification and purity assessment. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantification. nih.gov

Table 3: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Polar mobile phase; acid suppresses ionization for better peak shape. |

| Elution Mode | Isocratic or Gradient | Gradient elution allows for separation of impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Column Temperature | 25-40 °C | Controls retention time and peak shape. |

| Detector | UV-Vis or PDA at λ_max | Selective detection of the analyte based on its chromophore. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a non-volatile, highly polar compound due to its carboxylic acid and arsono functional groups, making it unsuitable for direct GC analysis. researchgate.net

To analyze this compound by GC, a chemical derivatization step is mandatory to convert it into a more volatile and thermally stable derivative. gcms.cz The primary targets for derivatization are the active hydrogens of the carboxylic acid and arsono groups.

Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl ester) using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst. researchgate.netgreyhoundchrom.com

Silylation: Both the carboxylic acid and arsono groups can be derivatized using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups.

The resulting derivative will be significantly more volatile and less polar, allowing it to be vaporized in the GC inlet and separated on a GC column. Detection can be achieved using a flame ionization detector (FID) or, more powerfully, a mass spectrometer (GC-MS), which provides both retention time and mass spectral data for definitive identification. nih.gov

Elemental Analysis and Arsenic Speciation Techniques

Inductively Coupled Plasma (ICP) techniques are essential for accurate and sensitive quantification of the total arsenic content in samples containing this compound. Both ICP-Mass Spectrometry (ICP-MS) and ICP-Atomic Emission Spectrometry (ICP-AES, also known as ICP-OES) are destructive elemental analysis techniques. urfu.ru

In these methods, the sample is introduced into a high-temperature argon plasma (6,000-10,000 K), which atomizes and ionizes the arsenic atoms.

ICP-AES measures the characteristic wavelengths of light emitted as the excited arsenic atoms and ions relax to their ground state. The intensity of the emitted light is proportional to the concentration of arsenic in the sample. spectroscopyonline.com

ICP-MS separates the resulting ions based on their mass-to-charge ratio. thermofisher.com A mass spectrometer detects the arsenic ions (primarily at m/z 75), providing exceptional sensitivity and very low detection limits, often in the parts-per-trillion (ppt) range. thermofisher.com

For total arsenic determination, the organic matrix of the compound must first be digested, typically using strong acids (e.g., nitric acid and hydrogen peroxide) and heat, to convert all arsenic forms into a simple inorganic state (usually arsenate, As(V)) in an aqueous solution. jfda-online.com

When coupled with a separation technique like HPLC, ICP-MS becomes a powerful tool for arsenic speciation. nih.govresearchgate.net The HPLC separates different arsenic compounds (e.g., the parent compound, its metabolites, or impurities) based on their chromatographic behavior. The eluent from the HPLC column is introduced directly into the ICP-MS, which acts as a highly sensitive, arsenic-specific detector. This hyphenated technique (HPLC-ICP-MS) allows for the individual identification and quantification of various arsenic species present in a sample, which is crucial for understanding the compound's metabolism and environmental fate. thermofisher.comjfda-online.com

Table 4: Comparison of ICP-AES and ICP-MS for Arsenic Quantification

| Feature | ICP-AES (ICP-OES) | ICP-MS |

|---|---|---|

| Principle | Measures emitted light from excited atoms/ions | Measures mass-to-charge ratio of ions |

| Sensitivity | Good (parts-per-billion, ppb) | Excellent (parts-per-trillion, ppt) |

| Detection Limits | Higher | Lower |

| Interferences | Primarily spectral interferences | Primarily isobaric and polyatomic interferences (e.g., ArCl⁺ on ⁷⁵As⁺) |

| Cost | Lower | Higher |

| Primary Use | Quantification of total arsenic at moderate concentrations | Trace and ultra-trace total arsenic quantification; arsenic speciation (with HPLC) |

Hydride Generation Atomic Absorption Spectrometry (HG-AAS) for Arsenic Analysis

Hydride Generation Atomic Absorption Spectrometry (HG-AAS) is a highly sensitive and selective analytical technique for the determination of trace amounts of arsenic. wiley.com The method is applicable for the analysis of this compound following a digestion step to convert the organoarsenic compound into an inorganic form. The core principle of HG-AAS involves the chemical conversion of arsenic compounds into their volatile hydride, arsine (AsH₃), which is then transported to an atomizer for quantification by atomic absorption spectrometry. publicnow.com

The analytical process begins with the sample undergoing acid digestion to break the carbon-arsenic bond and oxidize all arsenic species to the pentavalent state, As(V). publicnow.com For the determination of total arsenic from a compound like this compound, this initial oxidation is crucial. Subsequently, a pre-reduction step is necessary to convert As(V) to the trivalent state, As(III), typically using reagents like potassium iodide or L-cysteine. nih.govscienceasia.org This is because the reduction of As(V) by the primary reducing agent is kinetically slow, whereas As(III) is rapidly converted to arsine. publicnow.com

The As(III)-containing solution is then reacted with a strong reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄) in an acidic medium, to generate volatile arsine gas (AsH₃). publicnow.comnih.gov The generated hydride is swept by an inert gas stream (like argon) into a heated quartz tube atomizer (QTA) positioned in the light path of an atomic absorption spectrometer. publicnow.com Thermal energy within the atomizer decomposes the arsine into free, ground-state arsenic atoms. These atoms then absorb light from an arsenic hollow cathode lamp at a characteristic wavelength (typically 193.7 nm), and the amount of light absorbed is directly proportional to the concentration of arsenic in the original sample.

The sensitivity of HG-AAS is significantly influenced by experimental parameters such as the concentration of the acid medium and the reducing agent. nih.gov For instance, studies on various arsenic species have shown that absorbance signals are greatly enhanced in low acid concentrations, particularly in the presence of L-cysteine as a pre-reductant. nih.gov The technique can achieve low detection limits, often in the parts-per-billion (ppb or µg/L) range, making it suitable for trace arsenic analysis. nih.gov

Table 1: Typical HG-AAS Conditions for Speciation of Arsenic Compounds

| Parameter | Condition for DMA | Condition for As(III) | Condition for MMA | Condition for Total Arsenic |

|---|---|---|---|---|

| Acid (HCl) Conc. | 1.0 M | 4-6 M | 4.0 M | 0.01 M |

| NaBH₄ Conc. | 0.3-0.6% | 0.05% | 0.03% | 2% |

| Pre-reductant | 4.0% L-cysteine | None | 0.4% L-cysteine | 5% L-cysteine |

| Contact Time | <5 min | N/A | 30 min | <10 min |

This table is based on data for common arsenic species and illustrates how varying conditions allow for selective analysis. nih.gov DMA: Dimethylarsinic acid; MMA: Monomethylarsonic acid.

Coupled Techniques for Arsenic Speciation (e.g., LC-ICP-MS)

To determine the specific chemical form of an element, known as speciation, hyphenated analytical techniques are required. For arsenic compounds, the combination of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is considered the gold standard due to its high sensitivity, selectivity, and accuracy. nih.govnih.gov This technique, often abbreviated as LC-ICP-MS, would be the premier method for the specific quantification of this compound in complex matrices.

The analysis begins with the separation of different arsenic species using HPLC. nih.gov For a compound like this compound, which possesses both an acidic arsono group and a butanoic acid group, anion-exchange chromatography is a common and effective separation mode. nih.gov A mobile phase, often a buffered aqueous solution, carries the sample through a column packed with a stationary phase. Different arsenic compounds interact with the stationary phase to varying degrees, causing them to elute from the column at different times (retention times).

The eluent from the HPLC column is continuously introduced into the ICP-MS system. nih.gov Inside the ICP torch, a high-temperature plasma (6,000–10,000 K) desolvates, atomizes, and ionizes the arsenic atoms from the eluted molecules. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. For arsenic, the ICP-MS typically monitors for the isotope at m/z 75. nih.gov The detector response at this specific mass is recorded over time, producing a chromatogram where peaks correspond to different arsenic species. The area of a peak is proportional to the concentration of that specific arsenic compound.

LC-ICP-MS offers exceptionally low limits of detection (LOD), often reaching the sub-parts-per-trillion (ng/L) or low parts-per-billion (µg/kg) level, allowing for the analysis of arsenic species even at ultra-trace concentrations in environmental and biological samples. nih.govrsc.orgpupiq.net

Table 2: Performance Data for LC-ICP-MS in Arsenic Speciation

| Arsenic Species | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Separation Mode |

|---|---|---|---|

| Arsenite (As(III)) | 0.5 µg/kg | 1.7 µg/kg | Anion-Exchange nih.gov |

| Arsenate (As(V)) | 1.1 µg/kg | 3.6 µg/kg | Anion-Exchange nih.gov |

| Monomethylarsonic acid (MMA) | 0.9 µg/kg | 2.9 µg/kg | Anion-Exchange nih.gov |

| Dimethylarsinic acid (DMA) | 2.9 µg/kg | 9.6 µg/kg | Anion-Exchange nih.gov |

| Arsenobetaine (AsB) | 0.7 µg/kg | 2.3 µg/kg | Anion-Exchange nih.gov |

This table presents typical performance metrics for the analysis of common arsenic compounds using HPLC-ICP-QMS, demonstrating the high sensitivity of the technique. nih.gov

Electrochemical Methods for Characterization and Reactivity Studies (e.g., Polarography)

Electrochemical methods, such as polarography, provide valuable insights into the redox behavior of electroactive molecules like this compound. Polarography involves applying a gradually changing potential to a dropping mercury electrode (DME) and measuring the resulting current as a function of the applied potential. This technique can be used for both qualitative and quantitative analysis of reducible or oxidizable functional groups within a molecule.

For this compound, two primary electroactive centers are present: the arsonic acid group (-AsO(OH)₂) and the nitro group (-NO₂). Studies on analogous nitrophenylarsonic acids have shown that these compounds yield multiple, well-defined reduction waves in polarographic analysis.

Reduction of the Nitro Group: The nitro group is typically reduced at a more positive potential. In acidic solutions, this corresponds to a four-electron reduction of the nitro group to a hydroxylamine (B1172632) derivative (-NHOH).

Reduction of the Arsonic Acid Group: The arsonic acid group is reduced at a more negative potential. This is a highly irreversible process that involves the reduction of As(V) to As(III), followed by further reduction steps that ultimately lead to the formation of an arsenobenzene (B13736338) derivative via a multi-electron process.

The half-wave potential (E₁/₂) of these reduction waves is characteristic of the specific functional group and is influenced by the pH of the solution. Furthermore, the diffusion current (the height of the polarographic wave) is directly proportional to the concentration of the analyte, forming the basis for quantitative determination. rsc.org Polarography can be employed for the specific determination of nitrophenylarsonic acids, even in the presence of other arsenic compounds that lack the nitro group, such as phenylarsonic acid. This selectivity makes it a useful tool for studying the reactivity and concentration of this compound.

Table 3: Polarographic Reduction Waves for Nitrophenylarsonic Acids at Low pH

| Wave | Process | Description |

|---|---|---|

| Wave i₁ | Nitro Group Reduction | Occurs at a more positive potential. Believed to be the reduction of the -NO₂ group to the hydroxylamine derivative (-NHOH). Observable over the entire pH range. |

| Wave i₂ | Arsonic Acid Group Reduction | Occurs at a more negative potential. Corresponds to the irreversible reduction of the -AsO(OH)₂ group. |

| Wave i₃ | Hydroxylamine Derivative Reduction | A poorly defined reduction phenomenon observed only at the lowest pH values for 2-nitro and 3-nitrophenylarsonic acids. |

This table summarizes the distinct electrochemical reduction steps observed for nitrophenylarsonic acids, which are analogous to the expected behavior of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. fu-berlin.demdpi.com DFT calculations are employed to find the optimized, lowest-energy three-dimensional arrangement of atoms in a molecule.

For 4-(4-arsono-2-nitrophenyl)butanoic acid, a full geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would be performed. researchgate.net The resulting geometry would predict key bond lengths, bond angles, and dihedral angles. Based on crystallographic data of structurally related butanoic acid derivatives, it is expected that the molecule would exhibit significant conformational flexibility. mdpi.commdpi.com Key structural features would likely include:

An all-trans configuration in the butanoic acid backbone is possible but twists are common to relieve steric strain, particularly around the C(amide)–C(methylene) bond. mdpi.commdpi.com

A notable twist between the plane of the phenyl ring and the substituents (nitro group, arsono group, and butanoic acid chain) to minimize steric hindrance. researchgate.net

The C-O bond lengths in the carboxylic acid group would be distinct, confirming the protonation of one oxygen atom. mdpi.comresearchgate.net

| Parameter | Description | Expected Finding from DFT Calculation |

|---|---|---|

| C-C (aliphatic) Bond Length | Length of single bonds in the butanoic acid chain. | ~1.53 Å |

| C=O (carboxyl) Bond Length | Length of the carbonyl double bond in the carboxylic acid. | ~1.22 Å |

| C-O (carboxyl) Bond Length | Length of the C-OH single bond in the carboxylic acid. | ~1.30 Å |

| C-N (nitro) Bond Length | Bond between the phenyl ring and the nitro group. | ~1.48 Å |

| C-As (arsono) Bond Length | Bond between the phenyl ring and the arsono group. | ~1.95 Å |

| Dihedral Angle (Ring-Nitro) | Twist of the nitro group relative to the phenyl ring plane. | Non-zero value indicating out-of-plane twist. |

The total electronic energy calculated by DFT is a key thermodynamic property. By comparing the energies of different conformers, the most stable structure can be identified. Furthermore, DFT augmented with empirical dispersion terms can accurately compute interaction energies in noncovalent complexes, which is crucial for studying how the molecule might interact with other species. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.govmaterialsciencejournal.org

For this compound, a molecular orbital analysis would reveal:

HOMO: The HOMO is likely to be distributed over the phenyl ring and potentially the butanoic acid group, representing the regions most susceptible to electrophilic attack.

LUMO: Due to the strong electron-withdrawing nature of the nitro (-NO₂) and arsono (-AsO₃H₂) groups, the LUMO is expected to be localized primarily on the nitroaromatic ring system. A low LUMO energy (E_LUMO) is a characteristic feature of nitroaromatic compounds and is often correlated with their electrophilicity and reactivity towards nucleophiles. researchgate.netresearchgate.net

HOMO-LUMO Gap (ΔE): A relatively small HOMO-LUMO gap would suggest higher chemical reactivity, greater polarizability, and lower kinetic stability. The presence of multiple functional groups capable of influencing the electronic distribution would likely result in a smaller energy gap compared to simpler aromatic acids. researchgate.net

| Orbital | Energy Level | Description | Reactivity Implication |

|---|---|---|---|

| HOMO | Highest Occupied | Electron-donating capacity; region of high electron density. | Site for electrophilic attack. |

| LUMO | Lowest Unoccupied | Electron-accepting capacity; region of low electron density. | Site for nucleophilic attack; low E_LUMO indicates high electrophilicity. researchgate.net |

| ΔE (Gap) | LUMO - HOMO | Indicator of kinetic stability and chemical reactivity. | A smaller gap suggests higher reactivity. materialsciencejournal.org |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. ethz.ch This is achieved by mapping the potential energy surface (PES) of a reaction. A transition state is the point of highest energy along the reaction pathway, and its structure is critical for understanding how a reaction proceeds. fu-berlin.de

For this compound, computational modeling could elucidate various potential reactions:

Nitro Group Reduction: The reduction of the nitro group is a common reaction for nitroaromatics. Calculations could model the stepwise addition of hydrogen atoms or electrons, identifying the intermediates and transition states involved. This would help predict the most favorable reduction pathway and the conditions required.

Reactions at the Carboxylic Acid Group: Esterification or amidation reactions could be modeled to understand the energy barriers and the structure of the tetrahedral intermediates.

Reactions at the Arsono Group: The reactivity of the arsonic acid, such as its condensation or complexation with other molecules, could be investigated.

By employing methods like ab initio molecular dynamics (AIMD) or DFT-based transition state searches, one can gain a comprehensive understanding of the thermodynamics and kinetics of these transformations, providing insights that are often difficult to obtain experimentally. ethz.chescholarship.org

Structure-Reactivity Relationship Studies of Substituted Organoarsenic Nitroaromatics

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship studies aim to correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. nih.govnih.gov For the class of substituted organoarsenic nitroaromatics, computational descriptors derived from quantum chemical calculations are essential.

Key descriptors for this compound would include:

Electronic Parameters: The energy of the LUMO (E_LUMO) is a powerful descriptor for the reactivity of nitroaromatics, as it quantifies their electrophilicity. researchgate.netresearchgate.net Other parameters include HOMO energy, HOMO-LUMO gap, dipole moment, and atomic charges. researchgate.net

Topological and Steric Descriptors: Molecular weight, surface area, volume, and specific steric parameters can influence how the molecule interacts with other reactants or biological targets.

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of several single bonds, this compound possesses considerable conformational freedom. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies.

Potential Energy Surface Scan: A systematic rotation around key single bonds (e.g., C-C bonds in the side chain, C-N bond, C-As bond) can be performed using DFT to map out the potential energy surface and identify stable low-energy conformers and the energy barriers between them. X-ray studies of similar molecules show that there is significant conformational flexibility related to the orientation of the aryl ring, the carboxylic acid group, and the side chain. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. An MD simulation of this compound would reveal which conformations are most populated at a given temperature, the timescales of conformational changes, and how the molecule's shape fluctuates in different environments (e.g., in a vacuum vs. in a solvent).

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, serving as a powerful tool for interpreting experimental spectra and confirming molecular structures. nih.gov

Vibrational Spectroscopy (IR): DFT calculations can compute the vibrational frequencies of the molecule. mdpi.com These frequencies correspond to the peaks in an infrared (IR) spectrum. By comparing the calculated spectrum with an experimental one, the structure of the synthesized compound can be validated. Key predicted vibrations would include the O-H stretch of the carboxylic acid, the asymmetric and symmetric stretches of the NO₂ group, and the vibrations of the As-O bonds.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to absorption bands in a UV-Visible spectrum. scispace.com These calculations can predict the maximum absorption wavelength (λ_max) and help assign electronic transitions, such as the π → π* transitions within the nitroaromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for atoms like ¹H and ¹³C can be calculated to predict their NMR chemical shifts. This is invaluable for assigning peaks in experimental NMR spectra and confirming the connectivity of the molecule.

By combining these computational approaches, a comprehensive theoretical profile of this compound can be constructed, providing deep insights into its structure, properties, and potential reactivity.

Applications and Advanced Research Directions in Chemical Science

Role as Precursors and Intermediates in Complex Organic Synthesis

Organoarsenic and nitroaromatic compounds are valuable precursors and intermediates in a variety of complex organic syntheses. researchgate.netfrontiersin.org The unique reactivity of both the arsonic acid and the nitro group allows for a diverse range of chemical transformations. frontiersin.orgnih.gov

The arsonic acid group can be converted to other arsenic-containing functionalities or be used to direct synthetic steps. Historically, organoarsenic compounds have played a significant role in the development of organic chemistry. rsc.org For instance, phenylarsonic acids can be synthesized through reactions like the Bechamp reaction, involving the reaction of arsenic acid with anilines. wikipedia.org

Nitroaromatic compounds are fundamental building blocks in the chemical industry, serving as starting materials for a wide array of products including dyes, polymers, and pesticides. nih.gov The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack, a property extensively utilized in synthesis. nih.gov A primary transformation of nitroaromatics is their reduction to aromatic amines, which are key intermediates in the production of pharmaceuticals and other fine chemicals. nih.govrsc.org This reduction can be achieved through various methods, including catalytic hydrogenation. wikipedia.org

The butanoic acid side chain in the target molecule provides a carboxylic acid functional group, which is a versatile handle for further synthetic modifications, such as esterification, amidation, or conversion to other functional groups.

Table 1: Representative Synthetic Transformations of Organoarsenic and Nitroaromatic Compounds

| Functional Group | Reagents and Conditions | Product Type | Reference(s) |

| Arsonic Acid (Ar-AsO(OH)₂) | Reduction (e.g., SO₂, HI) | Arsinous Halides (Ar-AsI₂) | wikipedia.org |

| Nitroaromatic (Ar-NO₂) | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Aromatic Amine (Ar-NH₂) | wikipedia.org |

| Nitroaromatic (Ar-NO₂) | Reduction with Zn/NH₄Cl | Arylhydroxylamine (Ar-NHOH) | wikipedia.org |

| Carboxylic Acid (R-COOH) | Alcohol, Acid Catalyst | Ester (R-COOR') | General Organic Chemistry |

| Carboxylic Acid (R-COOH) | Thionyl Chloride, then Amine | Amide (R-CONHR') | General Organic Chemistry |

Ligand Design in Coordination Chemistry and Catalysis

Organoarsenic compounds, particularly arsines, have a well-established role as ligands in coordination chemistry and catalysis. wikipedia.orgrsc.org While less basic than their phosphine (B1218219) counterparts, arsines can effectively coordinate with a wide range of transition metals. wikipedia.orgrsc.org The electronic properties and steric bulk of the arsenic ligand can be tuned by modifying the substituents on the arsenic atom, which in turn influences the properties and reactivity of the resulting metal complex. researchgate.net

Triphenylarsine and other triarylarsines have been employed as ligands in palladium-catalyzed cross-coupling reactions. usa-journals.com Diarsines, which contain two arsenic donor atoms, can act as chelating ligands, forming stable complexes with metal centers. wikipedia.org The development of practical synthetic methods for organoarsenic ligands is crucial for exploring their full potential in catalysis. researchgate.net

The nitro group in the target molecule would likely influence the electronic properties of the aromatic ring and, consequently, the donor ability of the arsonic acid group if it were to be used as a ligand. The butanoic acid chain could also be modified to incorporate additional coordinating groups, leading to multidentate ligands.

Table 2: Examples of Organoarsenic Ligands in Catalysis

| Ligand Type | Metal | Catalytic Reaction | Reference(s) |

| Triarylarsines | Palladium | Cross-coupling reactions | usa-journals.com |

| Diarsines (chelating) | Various Transition Metals | Various catalytic transformations | wikipedia.org |

| Bulky, electron-donating arsines | Palladium | Mizoroki-Heck reaction | researchgate.net |

Development of Chemical Probes and Analytical Tools

Nitroaromatic compounds have been extensively utilized in the development of chemical probes and analytical tools, particularly for sensing applications. researchgate.netresearchgate.net The electron-deficient nature of the nitroaromatic ring makes it an excellent quencher of fluorescence. This property is exploited in the design of "turn-off" fluorescent sensors. acs.orgnih.gov Conversely, the reduction of a nitro group to an amino group can lead to a "turn-on" fluorescent response, a strategy used to detect specific enzymes like nitroreductases. nih.gov

The development of fluorescent probes for nitroaromatic compounds themselves is also an area of active research, driven by the need to detect explosive materials. researchgate.netrsc.org These sensors often rely on the formation of charge-transfer complexes between an electron-rich fluorophore and the electron-deficient nitroaromatic analyte. nih.gov

Organoarsenic compounds have also been the target of analytical detection methods, often in the context of environmental monitoring and food safety. thermofisher.comnih.gov Biosensors have been developed for the detection of both inorganic and organic arsenic species. nih.gov While less common, the unique properties of the arsenic atom could potentially be harnessed for the design of specific chemical probes.

The subject molecule, "4-(4-Arsono-2-nitrophenyl)butanoic acid," combines a nitroaromatic quenching unit with a potential recognition site (the arsonic acid), making its scaffold a conceptual starting point for the design of new analytical tools.

Table 3: Principles of Chemical Probes Based on Nitroaromatic and Organoarsenic Scaffolds

| Probe Principle | Analyte | Signal Change | Reference(s) |

| Fluorescence Quenching | Nitroaromatic explosives | Decrease in fluorescence | acs.orgnih.gov |

| Nitro Group Reduction | Nitroreductase enzyme | Increase in fluorescence | nih.gov |

| Biosensing | Inorganic and organic arsenic | Various (e.g., electrochemical, pH change) | nih.gov |

| Metal-Organic Frameworks | Organic arsenic compounds | Fluorescence quenching | mdpi.com |

Emerging Research Frontiers for Organoarsenic Nitroaromatic Scaffolds in Chemical Research

The field of organoarsenic chemistry is experiencing a resurgence, with new synthetic methods enabling the creation of novel functional materials. nih.gov Research is now expanding beyond traditional applications to explore arsenic-containing π-conjugated molecules and polymers for their optical and electronic properties. nih.gov The heavy atom effect of arsenic is also being investigated for its potential in promoting phosphorescence. researchgate.net

Nitroaromatic compounds continue to be a focus of research due to their versatile reactivity and biological relevance. nih.govnih.gov Recent advances include the development of new nitration methods and the use of nitro compounds in asymmetric organocatalysis. researchgate.netfrontiersin.org The biological activity of nitro compounds is also an area of intense investigation, with many exhibiting antimicrobial and anticancer properties. nih.govnih.gov

The combination of an organoarsenic moiety and a nitroaromatic group within the same molecule, as in the subject compound, presents several intriguing research possibilities. These include:

Multifunctional Materials: Exploring the interplay between the electronic properties of the nitroaromatic system and the arsenic center could lead to materials with novel optical or electronic characteristics.

Bioactive Compounds: Given the known biological activities of both organoarsenicals and nitroaromatics, hybrid molecules could exhibit unique pharmacological profiles. nih.govalfa-chemistry.com

Advanced Catalysts: The design of bifunctional ligands where the arsenic atom coordinates to a metal center and the nitroaromatic part influences the catalytic environment is a potential avenue for developing new and selective catalysts.

The development of safe and practical synthetic routes to functionalized organoarsenic compounds is a key challenge that will enable further exploration of these research frontiers. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.